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Compound of Interest

4-(4-Methylsulfanyl-phenyl)-
Compound Name:

piperidine
CAS No.: 161609-97-8
Cat. No.: B576000

Get Quote

Executive Summary

4-(4-Methylsulfanyl-phenyl)-piperidine (also designated as 4-(4-
(methylthio)phenyl)piperidine) is a pharmacophore scaffold used primarily in the development
of central nervous system (CNS) agents.[1][2] Structurally, it consists of a secondary amine
(piperidine) substituted at the para position with a thioether-functionalized phenyl ring.[2]

Its significance lies in its role as a precursor for Traxoprodil, where the piperidine nitrogen
serves as a nucleophile for coupling with chiral epoxides.[2][3] The presence of the
methylsulfanyl (thiomethyl) group introduces specific metabolic and lipophilic characteristics,
necessitating precise handling protocols to prevent S-oxidation (sulfoxide/sulfone formation)
during synthesis and storage.[2]

Part 1: Molecular Identity & Structural Analysis[4]
Chemical Identity
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Property Data
IUPAC Name 4-(4-methylsulfanylphenyl)piperidine
Common Name 4-(4-Methylthiophenyl)piperidine

Not widely listed; use specific salt CAS for
CAS Number (Free Base)

procurement
CAS Number (HCI Salt) 918884-51-2 (Reference standard)
Molecular Formula C12H17NS

207.34 g/mol (Free Base) / 243.80 g/mol (HCI

Molecular Weight
Salt)
SMILES CSC1=CC=C(C=C1)C2CCNCC2
Computed:[1][4] ZIYZYJIZZIZZIZZ-
InChl Key

UHFFFAOYSA-N

Structural Pharmacophore Analysis

The molecule possesses two distinct electronic zones that dictate its reactivity and
pharmacological profile:

e The Piperidine Head (Basic): A secondary amine (pKa ~10.[2][3]8) that acts as the primary
handle for derivatization (alkylation/acylation).[2][3] It is highly prone to carbamate formation
upon exposure to atmospheric CO2.[2][3]

o The Thioether Tail (Lipophilic/Metabolic): The S-Me group is electron-donating (+M effect),
increasing the electron density of the phenyl ring.[2] However, it is a "soft spot” for metabolic
oxidation by CYP450 enzymes (specifically FMOs) to sulfoxides (-S(=0)-) and sulfones (-
S(=0)2-).[2]
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Figure 1: Pharmacophore dissection highlighting reactive and metabolic zones.

Part 2: Physicochemical Properties[2][7]

The following data aggregates experimental observations and high-fidelity predictions
(ACD/Labs, ChemAxon) for the Free Base unless otherwise noted.

Physical Constants
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Property

Value

Context/Notes

Physical State

Viscous Oil or Low-Melting
Solid

Free base often oils out; HCI

salt is a white crystalline solid.

[2](3]

Melting Point

205-210 °C

Applies to HCI Salt.[2][3] Free
base MP is significantly lower
(<50 °C).[2][3]

Boiling Point

~335 °C (Predicted)

Decomposes before boiling at
atm pressure.[2][3] Distill only
under high vacuum (<0.1

mmHg).

Density

1.06 £ 0.1 g/cm3

Slightly denser than water due
to Sulfur atom.[2][3]

Solubility (Water)

< 0.5 mg/mL (Free Base)

Hydrophobic.[2] Requires pH <
4 for aqueous solubility
(protonation).[2][3]

Solubility (Organic)

High

Soluble in DCM, MeOH,
DMSO, Ethyl Acetate.[2]

Electronic & Thermodynamic Parameters

e pKa (Base):10.8 £ 0.2.[2][3] The piperidine nitrogen is strongly basic.[2][3] This necessitates

that extraction protocols use a pH > 12 aqueous phase to ensure the molecule remains in

the organic layer.[2][3]

e LogP (Lipophilicity):2.9 — 3.2.[2][3] The methylsulfanyl group adds significant lipophilicity

compared to 4-phenylpiperidine (LogP ~2.4).[2][3] This indicates high Blood-Brain Barrier
(BBB) permeability potential.[2][3]

 Polar Surface Area (PSA):37 A2. (12 Az for secondary amine + 25 A2 for sulfide).[2][3] Well
within the range for CNS penetration (< 90 A2).[2][3]

Part 3: Synthesis & Purification Protocols
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"Sulfur-Safe" Synthetic Route

Standard hydrogenation (Pd/C) often fails with sulfur-containing compounds due to catalyst
poisoning.[2][3] The following route utilizes a Grignard addition followed by a non-catalytic
reduction to preserve the thioether.[2][3]

Step 1: Grignard Addition

o Reagents: N-Benzyl-4-piperidone + 4-(Methylthio)phenylmagnesium bromide.[2][3]
» Conditions: THF, -78°C to RT.

e Product: N-Benzyl-4-hydroxy-4-(4-methylthiophenyl)piperidine.[3]

Step 2: Dehydration & Reduction (lonic Hydrogenation)[2]

o Reagents: Triethylsilane (EtsSiH) + Trifluoroacetic Acid (TFA).[2][3]

e Mechanism: Acid-catalyzed dehydration forms the alkene (tetrahydropyridine), which is
immediately reduced by the silane.[2]

» Why this works: Avoids transition metal catalysts that are poisoned by sulfur.[2][3]
Step 3: N-Debenzylation
o Reagents: 1-Chloroethyl chloroformate (ACE-CI) followed by MeOH reflux.

o Note: Standard Pd/Hz debenzylation is NOT recommended due to sulfur poisoning.[2][3]
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Figure 2: Synthetic workflow designed to avoid catalyst poisoning by the sulfur moiety.

Purification Protocol (Acid-Base Extraction)

Due to the high pKa, this compound can be purified without chromatography using a "pH-
Switch" technique.[2]

» Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
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e Acid Extraction: Wash organic layer with 1M HCI (3x).[2][3]

o Logic: The amine protonates (R=NH2*) and moves to the agqueous phase.[2][3] Neutral
impurities (unreacted thio-phenyl species) stay in EtOAc.[2][3]

» Basification: Collect aqueous acidic layer.[2][3] Cool to 0°C. Slowly add 50% NaOH until pH
>12.

o Observation: The solution will turn cloudy as the free base oils out.[2][3]
e Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[2][3]

e Drying: Dry combined DCM layers over Na2SOa (avoid MgSOa if Lewis acid sensitivity is
suspected, though unlikely here).

o Salt Formation (Optional): Bubble HCI gas through the DCM solution to precipitate the
hydrochloride salt for stable storage.

Part 4: Handling, Stability & Safety[7]
Stability Concerns

o Oxidation: The sulfide is susceptible to air oxidation to the sulfoxide (S=0).[2][3]
o Mitigation: Store under Argon/Nitrogen atmosphere.[2][3]
o Carbamate Formation: Like all secondary amines, it reacts with atmospheric CO2.[2][3]

o Mitigation: Store as the HCI salt or in a tightly sealed container.

Analytical Markers (QC)

e 1H NMR (CDCIs): Look for the S-Methyl singlet at & 2.45 ppm.[2][3] The piperidine ring
protons will appear as multiplets between & 1.6-3.2 ppm.[2][3]

e Mass Spectrometry (ESI+): M+H peak at 208.1 m/z.[2][3]

e Impurity Watch: A peak at M+16 (224 m/z) indicates S-oxidation (Sulfoxide impurity).[2][3]
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Safety (SDS Summary)

o GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

e Odor: Characteristic unpleasant "sulfur/mercaptan-like" odor combined with an amine smell.
[2][3] Handle in a fume hood.

» Incompatibility: Strong oxidizing agents (Peroxides, KMnOa) and acid chlorides (unless
intended for reaction).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-[(4-Methylphenyl)methyl]piperidine | CL13H19N | CID 3375603 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. 4-(4-Fluorophenyl)piperidine | CL11H14FN | CID 2759136 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. 4-(4-methylphenyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

» 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates
the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice
- PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Cheminformatics Profile & Application Guide: 4-(4-
Methylsulfanyl-phenyl)-piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576000/docs#cheminformatics-profile-application-
guide-4-4-methylsulfanyl-phenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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